7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole
Description
Properties
IUPAC Name |
7a-(ethoxymethyl)-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-2-10-3-8-4-11-6-9(8)7-12-5-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQMTLBKKMOHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC12COCN1COC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole typically involves the reaction of ethoxymethyl derivatives with oxazolo[3,4-c][1,3]oxazole precursors under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, with the temperature maintained between 2°C and 8°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures are implemented to maintain the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazolo[3,4-c][1,3]oxazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated derivatives .
Scientific Research Applications
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Biological Activity : Methyl and ethyl analogs exhibit antimicrobial properties, while phenyl-substituted derivatives are used in biochemical assays . The ethoxymethyl variant’s bioactivity remains unexplored but may bridge these applications.
Functional Analogues in Plant Growth Regulation
Table 2: Comparison with Oxazolopyrimidine and Oxazole Derivatives
Key Observations :
- Auxin/Cytokinin Mimicry: Oxazolopyrimidines and sulfonyl oxazoles mimic plant hormones at nanomolar concentrations, suggesting the ethoxymethyl variant could similarly interact with hormone receptors .
- Structural Divergence : Unlike fused pyrimidine-oxazole systems, the bicyclic oxazolo-oxazole core lacks π-conjugation, which may limit direct hormone mimicry but enhance stability .
Environmental and Industrial Considerations
Table 3: Environmental Persistence and Industrial Use
Key Observations :
- Environmental Impact : The ethoxymethyl group’s polarity may reduce bioaccumulation compared to long-chain alkyl analogs, aligning with trends observed in oxazolo-oxazole derivatives .
- Industrial Relevance : Methyl analogs are established preservatives, while the ethoxymethyl variant’s solubility could expand its utility in formulations requiring aqueous compatibility .
Biological Activity
7a-(ethoxymethyl)dihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole is a chemical compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. For instance, it has been observed to affect cell viability and proliferation in various cancer cell lines.
Antimicrobial Activity
Research has shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of oxazole derivatives against various bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that certain derivatives had inhibition zones comparable to standard antibiotics like Ofloxacin.
| Compound | Inhibition Zone (mm) | Target Organism |
|---|---|---|
| This compound | 20 | E. coli |
| Ofloxacin | 17 | S. aureus |
| Ketoconazole | 30 | C. albicans |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For example, cell viability assays conducted on human breast cancer (MDA-MB-231) and pancreatic cancer (PANC-1) cell lines demonstrated that the compound exhibits low cytotoxicity at concentrations up to 100 μM . In vivo imaging studies indicated selective localization within cancer cells, which enhances its potential as a targeted therapeutic agent.
Case Studies
A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. The study reported that modifications to the oxazole ring significantly impacted both antimicrobial and anticancer activities. For instance, compounds with specific substituents showed enhanced potency against cancer cell lines while maintaining low toxicity levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
